Cas no 1523530-71-3 ((3S,4R)-3-Methyloxan-4-amine hydrochloride)
(3S,4R)-3-Methyloxan-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine HCl
- (3S,4R)-3-METHYLOXAN-4-AMINE HYDROCHLORIDE
- trans-3-Methyl-4-aminotetrahydropyran HCl
- (3S,4R)-3-Methyloxan-4-amine HCl
- SB12637
- SB12638
- (3S,4S)-3-methyloxan-4-aminehydrochloride
- trans-3-Methyl-tetrahydro-pyran-4-ylamine hydrochloride
- trans-3-methyltetrahydro-2H-pyran-4-amine hydrochloride
- (3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride
- 2H-Pyran-4-amine,
- CID 112758297
- MFCD27988013
- (3S,4R)-3-Methyloxan-4-amine HCl ee
- (3S,4R)-3-methyloxan-4-amine;hydrochloride
- AKOS027328482
- CS-0053239
- SCHEMBL16593285
- KNQUEEOHOGWETD-KGZKBUQUSA-N
- trans-3-Methyl-4-aminotetrahydropyran hydrochloride
- 1682655-57-7
- AS-34521
- (3S,4R)-3-Methyltetrahydro-2H-pyran-4-aminehydrochloride
- YKC53071
- 2H-Pyran-4-amine, tetrahydro-3-methyl-, hydrochloride (1:1), (3R,4S)-rel-
- 1523530-71-3
- (3S,4R)-3-Methyloxan-4-amine hydrochloride
-
- MDL: MFCD27988013
- Inchi: 1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
- InChI Key: KNQUEEOHOGWETD-KGZKBUQUSA-N
- SMILES: Cl.O1CC[C@H]([C@H](C)C1)N
Computed Properties
- Exact Mass: 151.0763918 g/mol
- Monoisotopic Mass: 151.0763918 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 151.63
- Topological Polar Surface Area: 35.2
(3S,4R)-3-Methyloxan-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YS0013-1g |
(3S,4R)-3-methyltetrahydro-2H-pyran-4-amine HCL |
1523530-71-3 | 95% | 1g |
$1350 | 2023-09-07 | |
| abcr | AB478962-100 mg |
(3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine HCl; . |
1523530-71-3 | 100mg |
€702.60 | 2023-04-20 | ||
| abcr | AB478962-250 mg |
(3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine HCl; . |
1523530-71-3 | 250mg |
€1,032.40 | 2023-04-20 | ||
| Chemenu | CM506206-1g |
(3S,4R)-3-Methyltetrahydro-2H-pyran-4-aminehydrochloride |
1523530-71-3 | 97% | 1g |
$760 | 2023-03-07 | |
| eNovation Chemicals LLC | D585762-100mg |
(3S,4R)-3-methyloxan-4-amine hydrochloride |
1523530-71-3 | 97% | 100mg |
$450 | 2024-05-23 | |
| eNovation Chemicals LLC | D585762-250MG |
(3S,4R)-3-methyloxan-4-amine hydrochloride |
1523530-71-3 | 97% | 250mg |
$720 | 2024-05-23 | |
| eNovation Chemicals LLC | D585762-500MG |
(3S,4R)-3-methyloxan-4-amine hydrochloride |
1523530-71-3 | 97% | 500mg |
$1205 | 2024-05-23 | |
| eNovation Chemicals LLC | D585762-1G |
(3S,4R)-3-methyloxan-4-amine hydrochloride |
1523530-71-3 | 97% | 1g |
$1805 | 2024-05-23 | |
| eNovation Chemicals LLC | D585762-5G |
(3S,4R)-3-methyloxan-4-amine hydrochloride |
1523530-71-3 | 97% | 5g |
$4710 | 2023-09-03 | |
| Advanced ChemBlocks | O33010-25MG |
(3S,4R)-3-methyloxan-4-amine hydrochloride |
1523530-71-3 | 97% | 25MG |
$220 | 2023-09-15 |
(3S,4R)-3-Methyloxan-4-amine hydrochloride Suppliers
(3S,4R)-3-Methyloxan-4-amine hydrochloride Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on (3S,4R)-3-Methyloxan-4-amine hydrochloride
Introduction to (3S,4R)-3-Methyloxan-4-amine Hydrochloride (CAS No. 1523530-71-3)
(3S,4R)-3-Methyloxan-4-amine hydrochloride, identified by its CAS number 1523530-71-3, is a significant compound in the field of pharmaceutical chemistry. This chiral amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the oxanamine class, characterized by a cyclohexane ring with an amine functional group at the fourth position and a methyl group at the third position, contributing to its distinct stereochemistry.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical formulations. The stereochemistry of (3S,4R)-3-Methyloxan-4-amine hydrochloride is crucial, as enantiomers can exhibit different biological activities. This specificity is particularly important in the development of targeted therapies where molecular precision is essential.
Recent research has highlighted the importance of oxanamine derivatives in medicinal chemistry. These compounds have shown promise in various pharmacological applications, including enzyme inhibition and modulation of signaling pathways. The unique structural features of (3S,4R)-3-Methyloxan-4-amine hydrochloride make it a valuable scaffold for designing novel therapeutic agents.
In particular, studies have demonstrated that oxanamine derivatives can interact with biological targets in a highly selective manner. This selectivity is critical for minimizing side effects and improving therapeutic efficacy. The amine group at the fourth position of the cyclohexane ring provides a versatile site for further functionalization, allowing chemists to tailor the properties of the compound for specific applications.
The hydrochloride form of this compound also facilitates its use in solid-state formulations, which is advantageous for drug delivery systems. Solid-state forms are often more stable and easier to handle during manufacturing processes. Additionally, the chiral center at the third position contributes to the compound's complex stereochemical landscape, which can influence its pharmacokinetic behavior.
Current research in pharmaceutical chemistry is increasingly focusing on the development of enantiomerically pure compounds. This trend is driven by the realization that different enantiomers of a molecule can have vastly different biological effects. For instance, one enantiomer may be therapeutically active while another may be inactive or even harmful. The synthesis and characterization of enantiomerically pure forms of compounds like (3S,4R)-3-Methyloxan-4-amine hydrochloride are therefore of paramount importance.
The synthesis of optically active compounds often involves complex chemical transformations and stereoselective methodologies. Techniques such as asymmetric hydrogenation and chiral resolution are commonly employed to achieve high enantiomeric purity. These methods require careful optimization to ensure that the desired stereoisomer is obtained in high yield and with minimal racemization.
The structural features of (3S,4R)-3-Methyloxan-4-amine hydrochloride also make it an interesting candidate for computational studies. Molecular modeling techniques can be used to predict how this compound interacts with biological targets at the atomic level. These predictions can guide experimental efforts and help identify potential lead compounds for further development.
In conclusion, (3S,4R)-3-Methyloxan-4-amine hydrochloride (CAS No. 1523530-71-3) represents a promising area of research in pharmaceutical chemistry. Its unique structural properties and potential applications in drug development make it a valuable compound for further investigation. As our understanding of molecular interactions continues to grow, compounds like this are likely to play an increasingly important role in the discovery and development of new therapeutic agents.
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